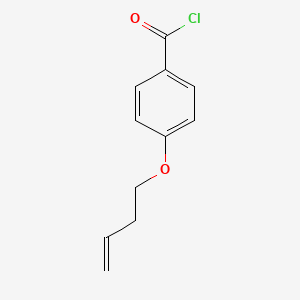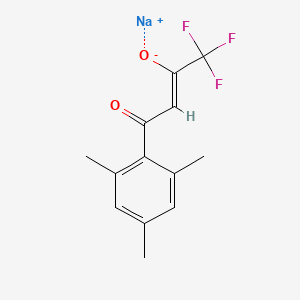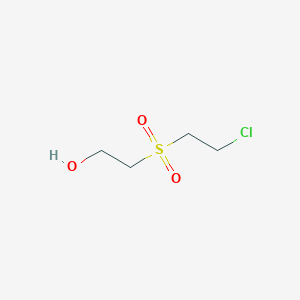
2-Chloro-6-isobutylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-isobutylpyrazine: is an organic compound belonging to the pyrazine family. It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and an isobutyl group at the sixth position. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isobutylpyrazine typically involves the chlorination of 6-isobutylpyrazine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reactants and catalysts to achieve the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-isobutylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The pyrazine ring can be reduced under specific conditions to form dihydropyrazines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 2-amino-6-isobutylpyrazine or 2-thio-6-isobutylpyrazine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 2-chloro-6-isobutyl-1,2-dihydropyrazine.
Applications De Recherche Scientifique
2-Chloro-6-isobutylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific receptor binding properties.
Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-isobutylpyrazine involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which it is used.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylpyrazine: Similar structure but with a methyl group instead of an isobutyl group.
2-Chloro-6-ethylpyrazine: Contains an ethyl group instead of an isobutyl group.
2-Chloro-6-propylpyrazine: Contains a propyl group instead of an isobutyl group.
Uniqueness: 2-Chloro-6-isobutylpyrazine is unique due to the presence of the isobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry.
Propriétés
Formule moléculaire |
C8H11ClN2 |
|---|---|
Poids moléculaire |
170.64 g/mol |
Nom IUPAC |
2-chloro-6-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3 |
Clé InChI |
FVJSAPVLEUZPFO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CN=CC(=N1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


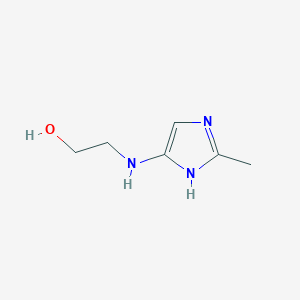

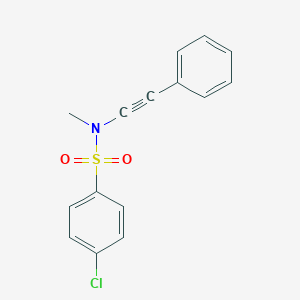

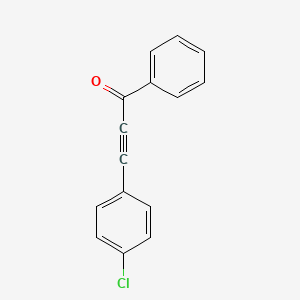
![1-(1H-pyrrolo[3,2-b]pyridin-6-yl)ethan-1-one](/img/structure/B12831275.png)



